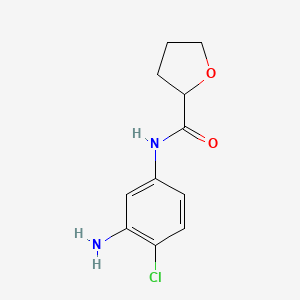

N-(3-Amino-4-chlorophenyl)tetrahydrofuran-2-carboxamide

Description

N-(3-Amino-4-chlorophenyl)tetrahydrofuran-2-carboxamide is a synthetic small molecule featuring a tetrahydrofuran (THF) ring linked via a carboxamide group to a 3-amino-4-chlorophenyl substituent.

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)oxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c12-8-4-3-7(6-9(8)13)14-11(15)10-2-1-5-16-10/h3-4,6,10H,1-2,5,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKCJILTKBDZSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101204636 | |

| Record name | N-(3-Amino-4-chlorophenyl)tetrahydro-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101204636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926231-31-4 | |

| Record name | N-(3-Amino-4-chlorophenyl)tetrahydro-2-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926231-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Amino-4-chlorophenyl)tetrahydro-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101204636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)tetrahydrofuran-2-carboxamide typically involves the following steps:

Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol or halohydrin precursor.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the oxolane derivative with an appropriate amine, such as 3-amino-4-chloroaniline, under conditions that facilitate amide bond formation.

Final Assembly: The final compound is obtained by coupling the oxolane derivative with the 3-amino-4-chloroaniline under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carboxamide group can be reduced to form amines or alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Amines or alcohols.

Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Chemical Applications

N-(3-Amino-4-chlorophenyl)tetrahydrofuran-2-carboxamide serves as a building block in organic synthesis. Its structural features allow for the development of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including oxidation and reduction, facilitating the creation of derivatives with specific functionalities.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Amino group oxidation | Nitro derivatives |

| Reduction | Reduction of functional groups | Primary amines |

| Coupling | Formation of amide bonds | Various amides |

Biological Applications

In biological research, this compound has been investigated for its potential as a biochemical probe . Studies have shown that derivatives of this compound exhibit activity against various biological targets, including enzymes involved in metabolic pathways. For instance, related compounds have demonstrated inhibitory effects on α-glucosidase, which is relevant for diabetes management .

Case Study: Inhibitory Activity Against α-Glucosidase

A series of compounds derived from this compound were tested for their ability to inhibit α-glucosidase. The most potent inhibitors were identified with IC50 values significantly lower than those of standard drugs, indicating their potential as therapeutic agents in managing blood sugar levels .

Pharmaceutical Applications

The compound is being explored for its pharmacological properties , particularly in the development of new therapeutic agents. Research indicates that this compound and its derivatives may possess antithrombotic activity by inhibiting Factor Xa and related serine proteases . This property positions it as a candidate for anticoagulant therapies.

Table 2: Pharmacological Properties of this compound Derivatives

| Property | Description | Reference |

|---|---|---|

| Anticoagulant Activity | Inhibition of Factor Xa | |

| Antidiabetic Potential | Inhibition of α-glucosidase | |

| Antimicrobial Activity | Activity against M. tuberculosis |

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its ability to act as an intermediate in the synthesis of herbicides highlights its importance in agricultural chemistry . The compound's stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)tetrahydrofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxolane ring and carboxamide group can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, highlighting substituent differences and their implications:

Physicochemical Properties

- Polarity and Solubility: The target compound’s amino (-NH₂) and chloro (-Cl) groups enhance polarity, favoring solubility in polar aprotic solvents (e.g., DMF). In contrast, Analog 2’s methyl group reduces polarity, improving solubility in ethyl acetate or dichloromethane . Analog 1’s diethylamino group confers significant lipophilicity, suggesting better membrane permeability but lower aqueous solubility .

- Thermal Stability: Melting points vary with substituents: Analog 4 (167–168°C) and Analog 3 (>300°C) exhibit higher thermal stability due to nitro and cyano groups, respectively, which strengthen intermolecular interactions .

Biological Activity

N-(3-Amino-4-chlorophenyl)tetrahydrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables summarizing key findings.

Structural Overview

The compound features a tetrahydrofuran ring , an amino group , and a chlorophenyl moiety , contributing to its distinct chemical properties. The molecular formula is CHClNO, with a molecular weight of approximately 228.69 g/mol. The presence of the tetrahydrofuran ring enhances its solubility and biological activity compared to other similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The oxolane ring and carboxamide group facilitate hydrogen bonding and hydrophobic interactions , which are critical for binding affinity and specificity. This compound may modulate enzyme activity or receptor function, making it a candidate for therapeutic applications in various diseases.

Anticancer Properties

This compound has shown promising anticancer activity in several studies. For instance, it was evaluated for its cytotoxic effects against various cancer cell lines:

| Cell Line | IC (µM) | Reference |

|---|---|---|

| A2780 (Ovarian) | 13.7 | |

| HeLa (Cervical) | 0.69 | |

| SH-SY5Y (Neuroblastoma) | Not specified |

The compound demonstrated selective cytotoxicity, indicating potential as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has exhibited anti-inflammatory effects. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a role in managing inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the chemical structure can significantly alter its efficacy:

| Modification | Effect on Activity | Reference |

|---|---|---|

| Substitution on the phenyl ring | Enhanced cytotoxicity | |

| Alteration of the carboxamide group | Modulated receptor binding |

These modifications can lead to improved pharmacokinetic properties and increased potency against specific molecular targets.

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound against multiple cancer cell lines, revealing significant inhibition at low micromolar concentrations, comparable to established chemotherapeutics like doxorubicin .

- Inflammation Model : In a model of lipopolysaccharide (LPS)-induced inflammation, the compound demonstrated a dose-dependent reduction in nitric oxide production, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. Characterization :

- HPLC for purity assessment (≥98% by reverse-phase C18 column, gradient elution) .

- NMR (1H, 13C) to confirm regioselectivity and structural integrity, focusing on the tetrahydrofuran carboxamide NH signal (~δ 10.0–12.0 ppm) and aromatic protons .

- HRMS for exact mass verification (e.g., ESI+ mode, calculated vs. observed m/z) .

How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Advanced Research Question

- Scaffold Modification : Replace the tetrahydrofuran ring with other heterocycles (e.g., pyrrolidine, piperidine) to assess conformational flexibility .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) at the 4-chloro position to evaluate electronic effects on receptor binding .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with opioid receptors (e.g., μ-opioid receptor) based on THF-F structural analogs .

What experimental protocols are recommended for evaluating opioid receptor binding affinity?

Basic Research Question

- Radioligand Displacement Assays : Use [3H]-DAMGO (μ-opioid) or [3H]-naltrindole (δ-opioid) in HEK293 cells expressing recombinant receptors. Calculate IC50 values via nonlinear regression .

- Functional Assays : Measure cAMP inhibition (e.g., using HitHunter® cAMP XP assay) to assess agonist/antagonist activity .

How can differential pulse voltammetry (DPV) or HPLC-MS be applied to quantify this compound in biological matrices?

Advanced Research Question

- DPV : Use carbon paste electrodes modified with graphene oxide for enhanced sensitivity. Optimize pH (e.g., phosphate buffer, pH 7.4) and scan rate (50 mV/s) to detect oxidation peaks near +0.8 V .

- HPLC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 μm) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions m/z 297→154 (quantifier) and 297→121 (qualifier) for specificity .

What computational tools predict metabolic stability and aldehyde oxidase (AO) susceptibility?

Advanced Research Question

- In Silico Metabolism : Use Schrödinger’s ADMET Predictor or StarDrop’s P450 module to identify potential AO oxidation sites (e.g., tetrahydrofuran ring). Validate with in vitro human liver S9 fraction assays .

- Metabolite Identification : Incubate with recombinant AO and analyze via LC-QTOF-MS for hydroxylated or ring-opened metabolites .

How should researchers address legal and regulatory compliance for handling this compound?

Basic Research Question

- Regulatory Status : Classify under Schedule I analogs (U.S.) or EU’s NPS regulations due to structural similarity to THF-F .

- Documentation : Maintain DEA/FDA licenses for synthesis, storage, and disposal. Use secure, access-controlled inventory systems .

What crystallographic methods resolve structural ambiguities in analogs?

Advanced Research Question

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate). Refine structures using SHELXL (space group P21/c, Z = 4) with hydrogen bonding analysis for packing interactions .

- Powder XRD : Compare experimental vs. simulated patterns (Mercury CSD) to detect polymorphs .

How to resolve contradictions in reported receptor selectivity profiles?

Advanced Research Question

- Assay Standardization : Validate receptor expression levels (e.g., qPCR for μ-opioid receptor mRNA) and use reference ligands (e.g., morphine for μ, SNC80 for δ).

- Data Normalization : Express binding affinities as % inhibition relative to controls (e.g., 1 μM naloxone) to minimize inter-lab variability .

What in vitro toxicity models assess off-target effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.